2-(1-Methylcyclopropyl)propanoic acid
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Overview
Description
2-(1-Methylcyclopropyl)propanoic acid is an organic compound with the molecular formula C6H10O2 It is characterized by a cyclopropyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)propanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene followed by carboxylation. For instance, the reaction of 1-methylcyclopropane with carbon dioxide under high pressure and temperature can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of recyclable amino-acid-based organic–inorganic heteropolyoxometalates has been reported to efficiently catalyze the selective oxidation of primary alcohols to the corresponding carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of heteropolyoxometalates.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
2-(1-Methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylcyclopropyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-Amino-2-(1-Methylcyclopropyl)propanoic acid hydrochloride: Contains an amino group and is used in different chemical contexts.
Uniqueness
2-(1-Methylcyclopropyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropyl group provides steric hindrance and stability, making it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(6(8)9)7(2)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
FSMUDBXDDRIQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C |
Origin of Product |
United States |
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